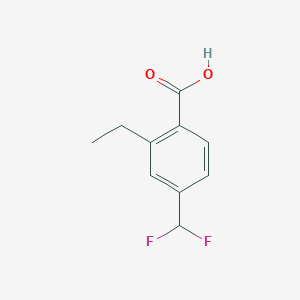![molecular formula C18H20N6O3 B2507546 9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921511-97-9](/img/structure/B2507546.png)
9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer, Anti-HIV-1, and Antimicrobial Activities
Research has explored the synthesis and biological evaluation of triazolo[4,3-e]purine derivatives, highlighting their potential in developing treatments for cancer, HIV-1, and microbial infections. For instance, studies have demonstrated that specific derivatives exhibit considerable in vitro anticancer activity against melanoma, non-small lung cancer, and breast cancer, with GI50 values indicating promising efficacy. Additionally, some compounds have shown moderate anti-HIV-1 activity, suggesting potential as antiretroviral agents. Antimicrobial testing further revealed significant activity against various bacterial strains, positioning these derivatives as candidates for antimicrobial drug development (Ashour et al., 2012).
Coordination Chemistry and Material Science
The interaction of triazolo[4,3-e]purine derivatives with divalent metal cations to form complex structures has been studied, revealing insights into the second coordination sphere. Such interactions are crucial for developing novel materials and understanding metal-ligand interactions in various chemical contexts (Maldonado et al., 2009).
Antiproliferative Agents in Cancer Research
Derivatives of triazolo[4,3-e]purine have been synthesized and evaluated for their anti-proliferative properties against human cancer cell lines. Certain derivatives demonstrated strong activity, comparable to standard drugs like doxorubicin, indicating their potential as novel anticancer agents. Molecular docking studies complemented these findings, suggesting mechanisms of action and targets for further investigation (Sucharitha et al., 2021).
Development of Novel Therapeutic Agents
The structural modification of natural purines using triazolo[4,3-e]purine as scaffolds has been a significant focus in medicinal chemistry. The development of purine isosteres and their application in drug design has led to advances in identifying inhibitors and antagonists for various biological targets. This approach underscores the versatility of triazolo[4,3-e]purine derivatives in creating new therapeutic agents with potential applications in treating diseases related to purinergic regulation or purine metabolism (Lim & Dolzhenko, 2014).
Mecanismo De Acción
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors . This binding can lead to a variety of biochemical changes depending on the specific target.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The downstream effects of these interactions can vary widely depending on the specific target and the biological context.
Result of Action
The effects would likely depend on the specific targets of the compound and the resulting changes in biochemical pathways .
Propiedades
IUPAC Name |
8-(4-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-10(2)23-13-15(21(3)18(26)22(4)16(13)25)24-14(19-20-17(23)24)11-6-8-12(27-5)9-7-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAFZIYSFKHBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
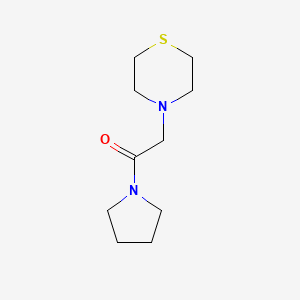
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)
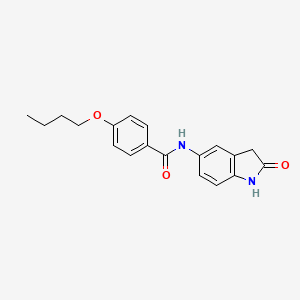

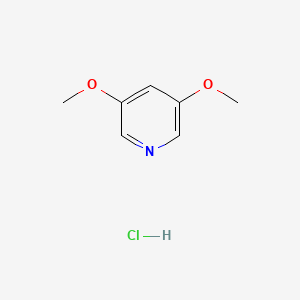
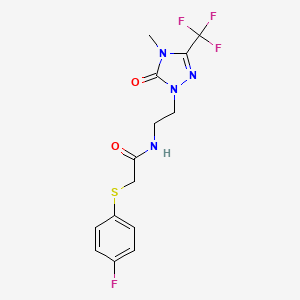
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2507481.png)
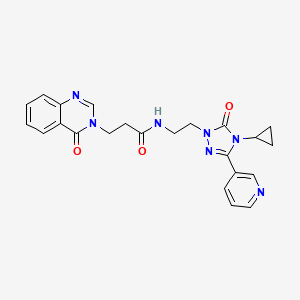
![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
